6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine
Brand Name: Vulcanchem
CAS No.: 893566-81-9
VCID: VC8006802
InChI: InChI=1S/C9H12N2O/c1-12-9-4-7-2-3-10-5-8(7)6-11-9/h4,6,10H,2-3,5H2,1H3
SMILES: COC1=NC=C2CNCCC2=C1
Molecular Formula: C9H12N2O
Molecular Weight: 164.20

6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine

CAS No.: 893566-81-9

Cat. No.: VC8006802

Molecular Formula: C9H12N2O

Molecular Weight: 164.20

* For research use only. Not for human or veterinary use.

6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine - 893566-81-9

Specification

CAS No. 893566-81-9
Molecular Formula C9H12N2O
Molecular Weight 164.20
IUPAC Name 6-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine
Standard InChI InChI=1S/C9H12N2O/c1-12-9-4-7-2-3-10-5-8(7)6-11-9/h4,6,10H,2-3,5H2,1H3
Standard InChI Key DHNFTRJYDIMRHS-UHFFFAOYSA-N
SMILES COC1=NC=C2CNCCC2=C1
Canonical SMILES COC1=NC=C2CNCCC2=C1

Introduction

Structural and Chemical Identity

6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine features a naphthyridine core with a methoxy group at position 6 and a saturated tetrahydro ring. The hydrochloride salt form enhances solubility and stability, making it suitable for research applications .

PropertyValue
Molecular Formula (Free Base)C₉H₁₂N₂O
Molecular Formula (Hydrochloride)C₉H₁₃ClN₂O
CAS Number (Hydrochloride)1951441-98-7
CAS Number (Free Base)893566-81-9
Molecular Weight200.67 g/mol
SolubilityWater-soluble
Storage Conditions2–8°C

Synthetic Routes and Chemical Reactions

Key Synthesis Methods

The compound is synthesized via regioselective catalytic reduction of 2,7-naphthyridine derivatives or through cyclization of appropriate precursors. Key methods include:

  • Sonagashira-Hagihara Coupling:

    • 6-Methoxynicotinaldehyde undergoes iodination followed by coupling with trimethylsilylacetylene.

    • Subsequent condensation with ammonium hydroxide yields 3-methoxy-2,7-naphthyridine, which is reduced to the tetrahydro form .

  • Cyclization with Triphenylphosphine:

    • Precursors cyclize in acetic acid to form the tetrahydro-naphthyridine core, achieving high yields .

  • Internal Diels-Alder Reaction:

    • N-(ethoxycarbonyl)-N-(but-3-ynyl)amino-methylpyrazine undergoes cyclization to produce regioisomers, which are hydrolyzed and separated .

Functional Group Reactivity

The compound participates in oxidation, reduction, and substitution reactions:

Reaction TypeConditionsOutcome
OxidationOxidizing agents (e.g., H₂O₂)Formation of oxidized derivatives
ReductionCatalytic hydrogenationFurther saturation of the ring
SubstitutionNucleophilic reagentsMethoxy group replacement

Biological Activity and Mechanism of Action

6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine acts as a serotonin analog, modulating serotonergic pathways via interaction with monoamine oxidase-A (MAO-A). Key biological effects include:

  • Inhibition of High-Affinity Serotonin Uptake: Competitive blockade of serotonin reuptake in neurons, increasing extracellular serotonin levels.

  • Potentiation of Serotonin Release: Enhanced potassium-evoked serotonin release from retinal tissue, suggesting potential therapeutic applications .

Pharmacokinetic Profile

ParameterValue
Molecular Weight200.67 g/mol
SolubilityWater-soluble (hydrochloride form)
BioavailabilityHigh (estimated from structure)
Storage StabilityStable at 2–8°C

Comparative Analysis with Related Compounds

CompoundStructural DifferencesBiological ActivityApplications
1,5-Naphthyridine DerivativesUnsubstituted or differently substituted naphthyridine coreVariable MAO-A inhibition, diverse pharmacological profilesAntidepressants, antipsychotics
6-Methoxy-1,2,3,4-tetrahydroisoquinolineIsoquinoline core instead of naphthyridineCardiotonic or neuroprotective effectsCardiovascular drug development

Research Applications and Industrial Use

Chemistry

  • Building Block: Used in synthesizing complex heterocycles, including metalloproteinase inhibitors .

  • Catalyst Development: Serves as a scaffold for designing catalytic systems in asymmetric synthesis .

Biology

  • Serotonin Pathway Studies: Employed to investigate mood disorders and neurological diseases.

  • Pharmaceutical Intermediates: Precursor in synthesizing MAO-A inhibitors or antidepressants .

Industrial Processes

  • Material Science: Incorporation into specialty polymers or coatings .

HazardClassificationPrecautions
Skin IrritationCategory 2 (GHS)Wear gloves, avoid prolonged contact
Eye IrritationCategory 2A (GHS)Use goggles, flush with water
Respiratory ToxicityCategory 3 (GHS)Use fume hood, avoid inhalation

Storage: Stable at 2–8°C in sealed containers. Incompatible with strong oxidizers (e.g., HNO₃, Cl₂) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator